Allyl isobutyrate
Overview
Description
Allyl isobutyrate, also known as 2-methylpropanoic acid allyl ester, is an organic compound belonging to the ester family. It is characterized by its pleasant fruity odor, making it a popular choice in the flavor and fragrance industry. The compound is formed by the esterification of allyl alcohol and isobutyric acid.
Scientific Research Applications
Allyl isobutyrate finds applications in various scientific fields:
Chemistry: Used as a reagent in organic synthesis and as a flavoring agent in food chemistry.
Biology: Studied for its potential antimicrobial properties and its role in biological pathways.
Medicine: Investigated for its potential therapeutic effects and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Widely used in the fragrance industry for its pleasant odor and in the production of perfumes and cosmetics.
Mechanism of Action
Target of Action
Allyl isobutyrate, a derivative of isobutyric acid, is a small molecule with the chemical formula C7H12O2 Isobutyric acid, a related compound, has been shown to interact with2-hydroxy-6-oxo-7-methylocta-2,4-dienoate hydrolase in Pseudomonas fluorescens . This enzyme plays a role in the breakdown of aromatic compounds, suggesting that this compound may have similar targets.
Mode of Action
For instance, allyl isothiocyanate, a compound with a similar structure, has been shown to interact with multiple cell signaling pathways related to oxidative stress, inflammation, cell proliferation, cell cycle arrest, apoptosis, angiogenesis, invasion, and metastasis .
Biochemical Pathways
For example, allyl isothiocyanate has been found to inhibit tumorigenesis via modulation of liver detoxification enzymes
Pharmacokinetics
It’s known that derivatives of natural compounds are synthesized to increase their bioavailability, pharmacology, and pharmacokinetics properties . Therefore, it’s plausible that this compound may have favorable ADME properties that contribute to its bioavailability and biological effects.
Result of Action
Related compounds like allyl isothiocyanate have been shown to inhibit tumorigenesis without any toxicity and undesirable side effects
Safety and Hazards
Allyl isobutyrate is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is classified as flammable liquids, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .
Preparation Methods
Synthetic Routes and Reaction Conditions: Allyl isobutyrate is typically synthesized through the esterification reaction between allyl alcohol and isobutyric acid. The reaction is catalyzed by an acid, commonly sulfuric acid, and involves heating the reactants under reflux conditions to facilitate the formation of the ester. The reaction can be represented as follows:
CH2=CHCH2OH+CH3CH2COOH→CH2=CHCH2OCOCH2CH3+H2O
Industrial Production Methods: In industrial settings, the production of this compound involves similar esterification processes but on a larger scale. The reaction is carried out in large reactors with continuous removal of water to drive the equilibrium towards ester formation. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid is common to enhance the reaction rate and yield.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically resulting in the formation of aldehydes or carboxylic acids. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The compound can be reduced to its corresponding alcohol using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: this compound can participate in nucleophilic substitution reactions, where the ester group can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Ammonia or primary amines in the presence of a base.
Major Products Formed:
Oxidation: Formation of allyl isobutyric acid.
Reduction: Formation of allyl isobutanol.
Substitution: Formation of allyl isobutyramide.
Comparison with Similar Compounds
Allyl butyrate: Similar in structure but with a different alkyl chain length.
Isobutyl acetate: Another ester with a similar fruity odor but different chemical properties.
Ethyl isobutyrate: Similar ester but with an ethyl group instead of an allyl group.
Uniqueness: Allyl isobutyrate is unique due to its specific combination of the allyl group and isobutyric acid, which imparts distinct chemical and physical properties. Its pleasant odor and reactivity make it a valuable compound in various applications, particularly in the flavor and fragrance industry.
Properties
IUPAC Name |
prop-2-enyl 2-methylpropanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O2/c1-4-5-9-7(8)6(2)3/h4,6H,1,5H2,2-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QNBDJTKBKITRJI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)OCC=C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90166240 | |
Record name | Allyl isobutyrate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90166240 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
128.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
15727-77-2 | |
Record name | Allyl isobutyrate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=15727-77-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Allyl isobutyrate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015727772 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Allyl isobutyrate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90166240 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Allyl isobutyrate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.186 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | ALLYL ISOBUTYRATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7KM4S9K38D | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is notable about the presence of Allyl isobutyrate in Caryocar brasiliense?
A1: The research article "Características físicas, composição químico-nutricional e dos óleos essenciais da polpa de Caryocar brasiliense nativo do estado de Mato Grosso" [] focuses on characterizing the physical and chemical properties of Caryocar brasiliense pulp. Interestingly, this study identified this compound for the first time within the essential oils of this fruit pulp []. This finding expands our understanding of the volatile compounds present in Caryocar brasiliense and could have implications for its aroma profile.
Q2: How does the structure of this compound relate to its polymerization behavior?
A2: The study "Allylic Polymers III. Electronic Effects of Acyloxy Group in Allyl Alkanoates on Polymerization Parameters" [] investigates the impact of the acyloxy group on the polymerization of various Allyl alkanoates, including this compound. The researchers found a correlation between the activation energy required for polymerization and structural parameters like Taft’s σ* constants of the alkyl group, 13C NMR chemical shift values of the γ carbon, and frontier electron density (frR) of the γ carbon in the allyl moiety []. This suggests that electronic effects exerted by the isobutyrate group influence the reactivity of this compound in polymerization reactions.
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